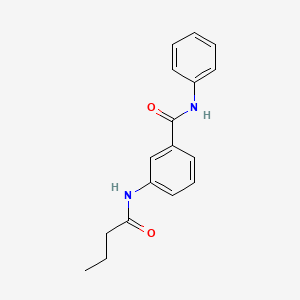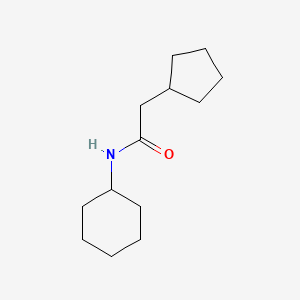
1-(cyclopentylacetyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopentylacetyl)indoline, also known as CPI, is a synthetic compound that belongs to the indole family. It has been found to have potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. CPI has gained significant attention in recent years due to its unique chemical structure and promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(cyclopentylacetyl)indoline is not fully understood, but it is believed to act through various pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In neuroprotection, this compound reduces oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines. In pain management, this compound modulates the activity of pain receptors by binding to opioid receptors and inhibiting the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuroprotection, this compound reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In pain management, this compound produces analgesia by modulating the activity of pain receptors.
Advantages and Limitations for Lab Experiments
1-(cyclopentylacetyl)indoline has several advantages as a research tool. It is a synthetic compound with high purity and reproducibility, making it ideal for laboratory experiments. It has also been shown to have promising pharmacological properties, making it a potential therapeutic agent. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.
Future Directions
There are several future directions for research on 1-(cyclopentylacetyl)indoline. In cancer research, further studies are needed to evaluate the efficacy of this compound in different types of cancer and to elucidate its mechanism of action. In neuroprotection, more research is needed to determine the optimal dosage and administration route of this compound for neuroprotection. In pain management, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials. Overall, this compound has the potential to be a valuable tool in various fields of medicine, and further research is needed to fully understand its pharmacological properties and therapeutic potential.
Synthesis Methods
The synthesis of 1-(cyclopentylacetyl)indoline involves the condensation of cyclopentanone and indole-3-carbaldehyde, followed by reduction and acetylation. The process is carried out under controlled conditions to ensure high yield and purity of the final product. Various modifications have been made to the synthesis method to improve the efficiency and scalability of the process.
Scientific Research Applications
1-(cyclopentylacetyl)indoline has been extensively studied for its potential therapeutic applications. In cancer research, this compound has shown promising results as an anti-tumor agent by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In pain management, this compound has been shown to have analgesic effects by modulating the activity of pain receptors.
properties
IUPAC Name |
2-cyclopentyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(11-12-5-1-2-6-12)16-10-9-13-7-3-4-8-14(13)16/h3-4,7-8,12H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETBZUOVVPQZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)
![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)



![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)